molecular formula C10H20Cl2O4 B123918 1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane CAS No. 5197-65-9

1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane

Cat. No. B123918
CAS RN: 5197-65-9
M. Wt: 275.17 g/mol
InChI Key: QRLJZCCWUWDJHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of starting materials under specific conditions to form the desired product. For example, the synthesis of 1,1,1-trichloro-2,2-bis-(p-cyanophenyl)-ethane was achieved through a multi-step process starting with the condensation of chloral and toluene, followed by several transformations including the formation of a dioxime and its subsequent dehydration to yield the dinitrile . This illustrates

Scientific Research Applications

Battery Electrolytes

  • Field : Chemistry, specifically battery technology .
  • Application : 1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane (Cl-DEE) is used as the base solvent in a localized high-concentration electrolyte (LHCE) system for batteries .
  • Method : The electrolyte system contained lithium bis(fluorosulfonyl)imide (LiFSI), Cl-DEE, and 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether (TTE) .
  • Results : The formulated chloroether electrolyte allows for stable battery operation at an ultrahigh voltage of up to 4.7 V .

Pharmaceutical Intermediate

  • Field : Pharmaceutical chemistry .
  • Application : 1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane is used as a pharmaceutical intermediate .
  • Method & Results : Specific methods and results are not provided in the source .

Synthesis of Modified Oligonucleotides

  • Field : Biochemistry .
  • Application : 1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane is used in the synthesis of modified oligonucleotides bearing a disulfide or a thiol function at the 3′-end and other modifications at the 5′-end .
  • Method & Results : Specific methods and results are not provided in the source .

Preparation of Para-(1,1,3,3-Tetramethylbutyl)-Phenoxypoly(Ethoxy) Ethanols

  • Field : Organic chemistry .
  • Application : 1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane is used in the preparation of series of para-(1,1,3,3-tetramethylbutyl)-phenoxypoly(ethoxy)ethanols .
  • Method & Results : Specific methods and results are not provided in the source .

Synthesis of Ionic Liquids

  • Field : Organic Chemistry .
  • Application : 1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane is used in the synthesis of 1,1’-[1,2-ethanediyl bis(oxy-1,2-ethanediyl)] bis[3-methyl-1H-imidazolium-1-yl] chloride .
  • Method & Results : Specific methods and results are not provided in the source .

Solvent and Extractant

  • Field : Industrial Chemistry .
  • Application : 1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane is used as a solvent for hydrocarbons, oils, etc., and as an extractant .
  • Method & Results : Specific methods and results are not provided in the source .

Synthesis of Ionic Liquids

  • Field : Organic Chemistry .
  • Application : 1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane is used in the synthesis of 1,1’-[1,2-ethanediyl bis(oxy-1,2-ethanediyl)] bis[3-methyl-1H-imidazolium-1-yl] chloride .
  • Method & Results : Specific methods and results are not provided in the source .

Intermediate for Resins and Insecticides

  • Field : Industrial Chemistry .
  • Application : 1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane is used as an intermediate for resins and insecticides .
  • Method & Results : Specific methods and results are not provided in the source .

Safety And Hazards

1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

properties

IUPAC Name

1,2-bis[2-(2-chloroethoxy)ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20Cl2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLJZCCWUWDJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCCl)OCCOCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397541
Record name SBB056713
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,14-Dichloro-3,6,9,12-tetraoxatetradecane

CAS RN

5197-65-9
Record name SBB056713
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TD Shaffer, V Percec - Journal of Polymer Science Part A …, 1987 - Wiley Online Library
Thermotropic liquid crystalline (LC) polyethers and copolyethers have been synthesized from 4,4′‐dihydroxy‐α‐methylstilbene (HMS) and α,ω‐dichlorooligo(oxyethylene)s having …
Number of citations: 12 onlinelibrary.wiley.com

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